molecular formula C9H8F3NO3 B13668151 Methyl 2-amino-6-(trifluoromethoxy)benzoate CAS No. 1260796-53-9

Methyl 2-amino-6-(trifluoromethoxy)benzoate

Cat. No.: B13668151
CAS No.: 1260796-53-9
M. Wt: 235.16 g/mol
InChI Key: AFDDIONBHXZUBC-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(trifluoromethoxy)benzoate is an organic compound that features a trifluoromethoxy group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-6-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base, followed by esterification with methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of methyl 2-amino-6-(trifluoromethoxy)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoates, quinones, amines, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-6-(trifluoromethoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-6-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit voltage-dependent sodium channels, thereby modulating neuronal activity. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets . Additionally, it may interact with other ion channels and receptors, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-6-(trifluoromethoxy)benzoate is unique due to its ester functional group, which can be hydrolyzed to release the active amine. This feature allows for controlled release and targeted delivery in medicinal applications. Additionally, the trifluoromethoxy group enhances its metabolic stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

methyl 2-amino-6-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)7-5(13)3-2-4-6(7)16-9(10,11)12/h2-4H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDDIONBHXZUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198314
Record name Benzoic acid, 2-amino-6-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260796-53-9
Record name Benzoic acid, 2-amino-6-(trifluoromethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260796-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-6-(trifluoromethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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